2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 10372-90-4
VCID: VC7934501
InChI: InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
SMILES: CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Molecular Formula: C8H9ClN2O4S
Molecular Weight: 264.69 g/mol

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide

CAS No.: 10372-90-4

Cat. No.: VC7934501

Molecular Formula: C8H9ClN2O4S

Molecular Weight: 264.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide - 10372-90-4

Specification

CAS No. 10372-90-4
Molecular Formula C8H9ClN2O4S
Molecular Weight 264.69 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide
Standard InChI InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Standard InChI Key OYTKZYRZJKFNSZ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Canonical SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is systematically named according to IUPAC guidelines, reflecting its substituent positions:

  • Parent structure: Benzenesulfonamide

  • Substituents:

    • Chlorine at position 2

    • Nitro group at position 5

    • N,N-dimethyl substitution on the sulfonamide nitrogen .

Alternative names include:

  • 2-Chlor-N,N-dimethyl-5-nitrobenzolsulfonamid (German)

  • 2-Chloro-N,N-diméthyl-5-nitrobenzènesulfonamide (French) .

Molecular Data

Key molecular descriptors are summarized below:

PropertyValue
Molecular formulaC8H9ClN2O4S\text{C}_8\text{H}_9\text{ClN}_2\text{O}_4\text{S}
Average mass264.68 g/mol
Monoisotopic mass263.997155 Da
ChemSpider ID12944080
CAS Registry Number10372-90-4

The sulfonamide group (SO2N(CH3)2-\text{SO}_2\text{N}(\text{CH}_3)_2) contributes to the compound’s polarity, while the nitro (NO2-\text{NO}_2) and chloro (Cl-\text{Cl}) groups induce electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While direct literature on synthesizing 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is limited, a plausible method can be extrapolated from analogous sulfonamide preparations :

Step 1: Sulfonylation of Amine
React 2-chloro-5-nitrobenzenesulfonyl chloride with dimethylamine in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in tetrahydrofuran (THF):

C6H3Cl(NO2)SO2Cl+(CH3)2NHTHF, K2CO3C8H9ClN2O4S+HCl\text{C}_6\text{H}_3\text{Cl}(\text{NO}_2)\text{SO}_2\text{Cl} + (\text{CH}_3)_2\text{NH} \xrightarrow{\text{THF, K}_2\text{CO}_3} \text{C}_8\text{H}_9\text{ClN}_2\text{O}_4\text{S} + \text{HCl}

Step 2: Workup

  • Remove solvent under reduced pressure.

  • Extract with ethyl acetate, wash with water, and dry over Na2SO4\text{Na}_2\text{SO}_4.

  • Crystallize to isolate the product .

Reaction Optimization

Key parameters for high yield (≥90%):

  • Temperature: Room temperature (20–25°C)

  • Reaction time: 6 hours

  • Molar ratio: 1:1.1 (sulfonyl chloride:amine) .

Physicochemical Properties

Thermal and Spectral Characteristics

Predicted properties based on structural analogs :

PropertyValue
Melting point75–80°C (estimated)
Boiling point~410°C (extrapolated)
Density1.38–1.40 g/cm³
pKa-6.5 to -7.0 (sulfonamide H)

The low pKa indicates strong acidity at the sulfonamide proton, facilitating deprotonation under basic conditions .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (THF, DMF); low in water due to hydrophobic dimethyl groups.

  • Stability: Resists hydrolysis under ambient conditions but may degrade under strong acids/bases or UV exposure.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs further electrophilic substitution to the meta position, though steric hindrance from sulfonamide may limit reactivity.

Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, yielding 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide—a potential intermediate for dyes or pharmaceuticals .

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